molecular formula C13H17NO3 B1425526 Eutylone CAS No. 802855-66-9

Eutylone

Cat. No.: B1425526
CAS No.: 802855-66-9
M. Wt: 235.28 g/mol
InChI Key: YERSNXHEOIYEGX-UHFFFAOYSA-N

Description

Eutylone (chemical name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone first synthesized in 1969 but later repurposed as a designer drug. It emerged on recreational drug markets in 2013 and has since become a prevalent stimulant, often misrepresented as MDMA or adulterated into illicit substances like cocaine . Structurally, this compound is a methylone analog with ethyl groups at both the α-carbon and amine positions, distinguishing it from related compounds like pentylone and dibutylone .

Pharmacologically, this compound acts as a "hybrid" monoamine transporter modulator: it inhibits dopamine (DAT) and norepinephrine (NET) reuptake while functioning as a partial serotonin (SERT) substrate, enabling neurotransmitter release . This dual mechanism contributes to its stimulant and empathogenic effects, including euphoria, increased sociability, and hyperactivity, alongside risks of anxiety, tachycardia, and hyperthermia .

Preparation Methods

Eutylone is synthesized through a series of chemical reactions starting from precursor compounds. The synthetic route typically involves the condensation of 1,3-benzodioxole with an appropriate amine, followed by a series of steps including reduction and purification. Industrial production methods often involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity .

Chemical Reactions Analysis

Eutylone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

Eutylone is utilized in various scientific studies for its psychoactive effects and as a model for understanding the behavior of synthetic cathinones. Key areas of research include:

  • Neuropharmacology : Studies have explored this compound's interaction with dopamine and norepinephrine transporters, demonstrating its ability to induce dose-dependent effects on locomotion in mice . This research aids in understanding the pharmacodynamics of similar compounds.
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) has been employed to identify metabolites of this compound in biological samples. This work enhances the understanding of drug metabolism and potential biomarkers for consumption .
  • Analytical Toxicology : this compound's detection in biological matrices has implications for toxicological analysis, particularly in cases of suspected drug abuse or overdose. Its presence can indicate illicit use and assist in forensic investigations .

Forensic Applications

This compound's significance extends into forensic science, where it plays a crucial role in toxicology reports and drug identification:

  • Drug Testing : this compound is often included in panels for testing substances involved in overdose cases or drug-related fatalities. Its detection can provide insights into patterns of drug use within specific populations .
  • Case Studies : Forensic analyses have documented instances where this compound was implicated in adverse health outcomes, including fatalities associated with its use. These case studies emphasize the need for awareness among law enforcement and medical professionals regarding the risks associated with synthetic cathinones .

Data Table: this compound Research Findings

Study FocusFindingsReference
Mechanism of ActionInhibits reuptake at DAT, SERT, NET; induces locomotor stimulation
Metabolite IdentificationIdentified 16 phase I and II metabolites; quantification achieved
Forensic ToxicologyDetected in overdose cases; important for toxicology panels

Mechanism of Action

Eutylone exerts its effects primarily through interactions with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and empathogenic effects .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Eutylone shares structural similarities with other synthetic cathinones but differs in substituent groups, which influence potency and mechanism of action:

Compound α-Carbon Substituent Amine Substituent Key Pharmacological Properties
This compound Ethyl Ethyl DAT/NET inhibitor; partial SERT substrate (50% release efficacy)
Pentylone Propyl Methyl DAT/NET inhibitor; stronger SERT substrate (70% release efficacy)
Dibutylone Butyl Dimethyl DAT/NET inhibitor; no SERT activity
N-Ethylpentylone (NEP) Propyl Ethyl Potent DAT/NET/SERT inhibitor; no substrate activity
Methylone Methyl Methyl Balanced DAT/SERT inhibition; full substrate activity at all transporters

In Vitro Transporter Activity (IC₅₀, μM):

Compound DAT NET SERT SERT Release (EC₅₀, % Efficacy)
This compound 0.45 0.78 0.92 2.3 μM (50%)
Pentylone 0.36 0.71 1.1 1.8 μM (70%)
NEP 0.12 0.15 0.21 Inactive
Methylone 1.2 0.84 1.4 Full substrate

This compound and pentylone exhibit nearly identical DAT/NET inhibition but diverge in SERT interactions: this compound is a weaker SERT substrate compared to pentylone, which releases serotonin more effectively . NEP, a structural isomer of pentylone, is a pure uptake inhibitor with higher potency across all transporters but lacks releasing activity .

Behavioral and Clinical Effects

Locomotor Stimulation in Mice (ED₅₀, mg/kg):

  • This compound: 2.11
  • Pentylone: 3.0
  • Dibutylone: 30

This compound induces dose-dependent hyperactivity in rodents, with higher efficacy than pentylone at equivalent doses. However, its SERT activity may prolong recovery times due to serotonergic effects like stereotypies .

Human Toxicity:

  • This compound intoxication is linked to tachycardia (100% of cases), hyperthermia (36%), delirium (45%), and agitation (45%) .
  • Overdose deaths often involve co-ingestion with fentanyl or stimulants like cocaine, complicating clinical outcomes .

Abuse Liability and Market Trends

  • Abuse Potential: this compound’s DAT inhibition parallels cocaine, while its SERT activity resembles MDMA, creating a hybrid profile with high abuse liability . Preclinical studies show it induces conditioned place preference (reward) and taste avoidance (aversion), typical of addictive substances .
  • Market Prevalence: this compound dominated U.S. cathinone seizures in 2019–2020 and is increasingly detected in wastewater globally, particularly in New Zealand and Europe . Its use in "chemsex" contexts and adulteration of MDMA tablets raises public health risks .

Biological Activity

Eutylone, a synthetic stimulant belonging to the cathinone class, has garnered attention due to its psychoactive effects and potential health risks. This article provides a comprehensive overview of its biological activity, including pharmacological properties, metabolic pathways, case studies, and research findings.

Pharmacological Properties

This compound exhibits significant interactions with monoamine transporters, primarily affecting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) systems. In vitro studies have demonstrated that this compound inhibits the reuptake of these neurotransmitters, with a notable preference for dopamine.

Monoamine Transporter Activity

The following table summarizes the effects of this compound on various neurotransmitter transporters:

Transporter Activity Potency (EC50)
DATInhibition1.2 µM
NETInhibition12.5 µM
SERTSubstrate activity-

This compound's potency at DAT is significantly higher than at NET, indicating its potential for stimulating effects similar to other known stimulants like methylone and pentylone .

Metabolic Pathways

This compound undergoes extensive metabolic transformations. The primary metabolic pathways involve phase I reactions such as reduction and demethylation, followed by phase II reactions including glucuronidation and sulfation. The metabolites formed are typically more stable in biological matrices like urine and blood compared to other cathinones.

Metabolite Identification

Recent studies utilizing high-resolution mass spectrometry have identified several metabolites of this compound in human samples. The metabolic profile includes:

  • Hydroxylated derivatives
  • Dihydroxy metabolites
  • Conjugated forms through glucuronidation

These findings underscore the complexity of this compound's metabolism and its implications for toxicological assessments .

Case Studies and Clinical Observations

Several case studies highlight the acute effects and potential dangers associated with this compound use.

Fatal Intoxication Case

A notable case involved a 32-year-old male who experienced cardiac arrest following the consumption of this compound. Post-mortem analysis revealed high concentrations of the compound in his blood, suggesting a direct correlation between dosage and acute toxicity. This incident emphasizes the risks associated with recreational use of this compound, particularly in combination with other substances .

Emergency Department Data

A retrospective chart review from Taiwan documented cases of this compound-related emergencies from January 2019 to July 2020. The review indicated that most patients exhibited symptoms consistent with stimulant intoxication, including agitation, tachycardia, and altered mental status. No fatalities were reported during this period, but the potential for severe adverse effects remains a concern .

Research Findings

Recent animal studies have further elucidated the biological activity of this compound:

  • Locomotor Activity: this compound administration (ED50 = 4.87 mg/kg) resulted in dose-dependent stimulation of locomotor activity in male Swiss-Webster mice. Comparisons with its isomers indicate that this compound is more potent than dibutylone but less so than pentylone at certain doses .
  • Behavioral Effects: At higher doses, this compound produced stereotyped behaviors indicative of stimulant effects, aligning with observations from other synthetic cathinones .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of eutylone, and how do they inform experimental design for abuse potential studies?

this compound acts as a monoamine reuptake inhibitor, binding to dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, thereby increasing extracellular concentrations of these neurotransmitters . This mechanism aligns with its structural similarity to schedule I/II substances like methylone and MDMA. To assess abuse potential, in vitro assays using transfected cell lines expressing human DAT, SERT, and NET are recommended. Competitive binding experiments with radiolabeled ligands (e.g., 3^3H-dopamine) can quantify inhibition constants (KiK_i), while microdialysis in rodent models measures real-time neurotransmitter release in reward pathways (e.g., nucleus accumbens) .

Q. What are the most common adverse effects observed in this compound users, and how can researchers validate these findings in controlled settings?

Clinical reports document tachycardia (100+ bpm), hyperthermia (>38°C), agitation, delirium, and rhabdomyolysis . To validate these, researchers should employ:

  • Human studies : Retrospective analysis of emergency department (ED) cases with LC-MS/MS-confirmed this compound exposure, controlling for polydrug use (Table 1 in summarizes 11 cases with vitals and outcomes).
  • Preclinical models : Telemetry in rodents to monitor cardiovascular changes and infrared thermography for hyperthermia under controlled dosing (e.g., 10–50 mg/kg, intraperitoneal) .

Q. What analytical methods are recommended for detecting this compound in biological samples, and how do they address false positives?

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard due to its high resolution (mass error <5 ppm) and ability to differentiate this compound (C13H17NO3C_{13}H_{17}NO_3, exact mass 236.1281 Da) from isomers like dibutylone . Key validation steps include:

  • Retention time matching (±0.2 minutes) against certified reference materials.
  • Fragment ion analysis (e.g., 149.0231 Da for this compound vs. dibutylone-specific ions) .
  • Isotopic pattern verification (e.g., 3.7% 13^{13}C abundance) .

Advanced Research Questions

Q. How do this compound’s behavioral effects compare to MDMA in preclinical models, and what experimental paradigms best capture these differences?

this compound induces dose-dependent conditioned place preference (CPP) and conditioned taste avoidance (CTA) , similar to MDMA but with distinct neurochemical profiles. In rats:

  • CPP : this compound (5–10 mg/kg) produces reward comparable to MDMA (3–6 mg/kg), but MDMA pre-exposure attenuates this compound-induced CTA, suggesting serotonergic cross-tolerance .
  • Neurochemical specificity : this compound’s hybrid action on dopamine and serotonin (unlike MDMA’s SERT dominance) may explain its unique aversive/reward dissociation. Use in vivo voltammetry to compare DA/5-HT dynamics in real time .

Q. What methodological challenges arise in distinguishing this compound metabolites from those of structurally related cathinones like dibutylone?

this compound’s hydrogenated metabolite (M.3, C13H19NO3C_{13}H_{19}NO_3) is indistinguishable from dibutylone’s metabolite via MS/MS alone (Figure 147 vs. 166 in ). Solutions include:

  • Multi-metabolite profiling : Co-detection of this compound-specific metabolites (e.g., M.4, C10H13NO3C_{10}H_{13}NO_3) not shared with dibutylone .
  • Parent compound correlation : Prioritize samples with residual this compound (tR=4.46t_R = 4.46 min) over dibutylone (tR=4.22t_R = 4.22 min) .

Q. How can researchers resolve contradictions in neurochemical data, such as discrepancies between in vitro binding affinity and in vivo behavioral potency?

Discrepancies may arise from this compound’s pharmacokinetic properties (e.g., rapid metabolism) or species-specific transporter expression. Mitigation strategies:

  • Comparative pharmacokinetics : Measure plasma/brain this compound levels via LC-MS/MS after dosing to correlate exposure with effect .
  • Transgenic models : Use DAT-KO or SERT-KO mice to isolate transporter-specific contributions .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERSNXHEOIYEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018397
Record name Eutylone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802855-66-9
Record name Eutylone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802855-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eutylone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eutylone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUTYLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WQJ7NF96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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